(2-Chloro-5,8-dimethylquinolin-3-yl)methanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5,8-dimethylquinolin-3-yl)methanamine typically involves the reaction of 2-chloro-5,8-dimethylquinoline with a suitable amine source under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5,8-dimethylquinolin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various amine derivatives .
Scientific Research Applications
(2-Chloro-5,8-dimethylquinolin-3-yl)methanamine has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Shares the chloroquinoline core but lacks the dimethyl and methanamine groups.
5,8-Dimethylquinoline: Similar structure but without the chloro and methanamine groups.
Quinoline: The parent compound without any substitutions.
Uniqueness
(2-Chloro-5,8-dimethylquinolin-3-yl)methanamine is unique due to its specific substitutions, which may confer distinct biological and chemical properties compared to its analogs .
Properties
Molecular Formula |
C12H13ClN2 |
---|---|
Molecular Weight |
220.70 g/mol |
IUPAC Name |
(2-chloro-5,8-dimethylquinolin-3-yl)methanamine |
InChI |
InChI=1S/C12H13ClN2/c1-7-3-4-8(2)11-10(7)5-9(6-14)12(13)15-11/h3-5H,6,14H2,1-2H3 |
InChI Key |
IIMDXQGVAGMHKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)CN |
Origin of Product |
United States |
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